molecular formula C15H16O2 B1382403 Bisphenol A-d14 CAS No. 120155-79-5

Bisphenol A-d14

Cat. No. B1382403
Key on ui cas rn: 120155-79-5
M. Wt: 242.37 g/mol
InChI Key: IISBACLAFKSPIT-DDAUHAMOSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06858657B2

Procedure details

Given as examples of the polymerizable polyfunctional vinyl monomers are the following acrylate compounds: trimethylolpropane tri(meth)acrylate, pentaerythritol tri(meth)acrylate, ethylene glycol di(meth)acrylate, tetraethylene glycol di(meth) acrylate, polyethylene glycol di(meth) acrylate, 1,4-butanediol di(meth)acrylate, 1,6-hexanediol di(meth)acrylate, neopentyl glycol di(meth)acrylate, trimethylolpropanetrioxyethyl (meth)acrylate, tris(2-hydroxyethyl)isocyanurate tri(meth)acrylate, tris(2-hydroxyethyl)isocyanurate di(meth)acrylate, bis(hydroxymethyl)tricyclodecane di(meth)acrylate, di(meth)acrylate of a diol which is an addion compound of ethylene oxide or propylene oxide to bisphenol A, di(meth)acrylate of a diol which is an addition compound of ethylene oxide or propylene oxide to hydrogenated bisphenol A, epoxy(meth)acrylate obtained by the addition of (meth)acrylate to diglycidyl ether of bisphenol A, diacrylate of polyoxyalkylene bisphenol A, and triethylene glycol divinyl ether.
[Compound]
Name
polyethylene glycol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
1,4-butanediol di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
1,6-hexanediol di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
neopentyl glycol di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
trimethylolpropanetrioxyethyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
tris(2-hydroxyethyl)isocyanurate tri(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
tris(2-hydroxyethyl)isocyanurate di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
bis(hydroxymethyl)tricyclodecane di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
diol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
[Compound]
Name
diol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
[Compound]
Name
hydrogenated bisphenol A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19
[Compound]
Name
epoxy(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 20
[Compound]
Name
vinyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 21
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 22
[Compound]
Name
trimethylolpropane tri(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 23
[Compound]
Name
pentaerythritol tri(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 24
[Compound]
Name
ethylene glycol di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 25
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 26
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 27

Identifiers

REACTION_CXSMILES
[C:1]([O-:5])(=O)[CH:2]=[CH2:3].[CH2:6](O)[CH2:7][O:8][CH2:9][CH2:10][O:11][CH2:12][CH2:13][O:14][CH2:15][CH2:16]O.C1OC1.[CH2:22]1[O:25][CH:23]1[CH3:24].[OH:26][C:27]1[CH:32]=[CH:31][C:30]([C:33]([C:36]2[CH:41]=CC(O)=[CH:38][CH:37]=2)([CH3:35])[CH3:34])=[CH:29][CH:28]=1>>[CH3:35][C:33]([C:30]1[CH:31]=[CH:32][C:27]([O:26][CH2:3][CH:2]2[O:5][CH2:1]2)=[CH:28][CH:29]=1)([C:36]1[CH:41]=[CH:16][C:15]([O:14][CH2:13][CH:12]2[O:11][CH2:10]2)=[CH:38][CH:37]=1)[CH3:34].[CH:23]([O:25][CH2:22][CH2:15][O:14][CH2:13][CH2:12][O:11][CH2:10][CH2:9][O:8][CH:7]=[CH2:6])=[CH2:24]

Inputs

Step One
Name
polyethylene glycol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)[O-]
Step Three
Name
1,4-butanediol di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
1,6-hexanediol di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
neopentyl glycol di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
trimethylolpropanetrioxyethyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
tris(2-hydroxyethyl)isocyanurate tri(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
tris(2-hydroxyethyl)isocyanurate di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
bis(hydroxymethyl)tricyclodecane di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
diol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CO1
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C(C)O1
Step Fourteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
Step Fifteen
Name
di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 16
Name
diol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 17
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CO1
Step 18
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C(C)O1
Step 19
Name
hydrogenated bisphenol A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 20
Name
epoxy(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 21
Name
vinyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 22
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)[O-]
Step 23
Name
trimethylolpropane tri(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 24
Name
pentaerythritol tri(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 25
Name
ethylene glycol di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 26
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(COCCOCCOCCO)O
Step 27
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C1=CC=C(C=C1)OCC2CO2)C3=CC=C(C=C3)OCC4CO4
Name
Type
product
Smiles
C(=C)OCCOCCOCCOC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06858657B2

Procedure details

Given as examples of the polymerizable polyfunctional vinyl monomers are the following acrylate compounds: trimethylolpropane tri(meth)acrylate, pentaerythritol tri(meth)acrylate, ethylene glycol di(meth)acrylate, tetraethylene glycol di(meth) acrylate, polyethylene glycol di(meth) acrylate, 1,4-butanediol di(meth)acrylate, 1,6-hexanediol di(meth)acrylate, neopentyl glycol di(meth)acrylate, trimethylolpropanetrioxyethyl (meth)acrylate, tris(2-hydroxyethyl)isocyanurate tri(meth)acrylate, tris(2-hydroxyethyl)isocyanurate di(meth)acrylate, bis(hydroxymethyl)tricyclodecane di(meth)acrylate, di(meth)acrylate of a diol which is an addion compound of ethylene oxide or propylene oxide to bisphenol A, di(meth)acrylate of a diol which is an addition compound of ethylene oxide or propylene oxide to hydrogenated bisphenol A, epoxy(meth)acrylate obtained by the addition of (meth)acrylate to diglycidyl ether of bisphenol A, diacrylate of polyoxyalkylene bisphenol A, and triethylene glycol divinyl ether.
[Compound]
Name
polyethylene glycol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
1,4-butanediol di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
1,6-hexanediol di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
neopentyl glycol di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
trimethylolpropanetrioxyethyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
tris(2-hydroxyethyl)isocyanurate tri(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
tris(2-hydroxyethyl)isocyanurate di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
bis(hydroxymethyl)tricyclodecane di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
diol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
[Compound]
Name
diol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
[Compound]
Name
hydrogenated bisphenol A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19
[Compound]
Name
epoxy(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 20
[Compound]
Name
vinyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 21
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 22
[Compound]
Name
trimethylolpropane tri(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 23
[Compound]
Name
pentaerythritol tri(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 24
[Compound]
Name
ethylene glycol di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 25
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 26
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 27

Identifiers

REACTION_CXSMILES
[C:1]([O-:5])(=O)[CH:2]=[CH2:3].[CH2:6](O)[CH2:7][O:8][CH2:9][CH2:10][O:11][CH2:12][CH2:13][O:14][CH2:15][CH2:16]O.C1OC1.[CH2:22]1[O:25][CH:23]1[CH3:24].[OH:26][C:27]1[CH:32]=[CH:31][C:30]([C:33]([C:36]2[CH:41]=CC(O)=[CH:38][CH:37]=2)([CH3:35])[CH3:34])=[CH:29][CH:28]=1>>[CH3:35][C:33]([C:30]1[CH:31]=[CH:32][C:27]([O:26][CH2:3][CH:2]2[O:5][CH2:1]2)=[CH:28][CH:29]=1)([C:36]1[CH:41]=[CH:16][C:15]([O:14][CH2:13][CH:12]2[O:11][CH2:10]2)=[CH:38][CH:37]=1)[CH3:34].[CH:23]([O:25][CH2:22][CH2:15][O:14][CH2:13][CH2:12][O:11][CH2:10][CH2:9][O:8][CH:7]=[CH2:6])=[CH2:24]

Inputs

Step One
Name
polyethylene glycol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)[O-]
Step Three
Name
1,4-butanediol di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
1,6-hexanediol di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
neopentyl glycol di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
trimethylolpropanetrioxyethyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
tris(2-hydroxyethyl)isocyanurate tri(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
tris(2-hydroxyethyl)isocyanurate di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
bis(hydroxymethyl)tricyclodecane di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
diol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CO1
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C(C)O1
Step Fourteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
Step Fifteen
Name
di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 16
Name
diol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 17
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CO1
Step 18
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C(C)O1
Step 19
Name
hydrogenated bisphenol A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 20
Name
epoxy(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 21
Name
vinyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 22
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)[O-]
Step 23
Name
trimethylolpropane tri(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 24
Name
pentaerythritol tri(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 25
Name
ethylene glycol di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 26
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(COCCOCCOCCO)O
Step 27
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C1=CC=C(C=C1)OCC2CO2)C3=CC=C(C=C3)OCC4CO4
Name
Type
product
Smiles
C(=C)OCCOCCOCCOC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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